2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. In a dry reaction flask, N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide is added along with tetrahydrofuran. The mixture is immersed in a cold well at -60 degrees and methylmagnesium bromide is added via a syringe within 8 minutes. The temperature of the cold well is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular formula of this compound is C12H23N3OS and it has a molecular weight of 257.4 g/mol. The structure of this compound is unique and enables it to be employed in diverse applications.Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-thiopyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl can also be reduced to a hydroxyl group by the corresponding reducing agent .Scientific Research Applications
Antiviral Research
The compound 2-amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, a derivative of the chemical structure , has shown potential in antiviral research. It has been synthesized and tested for its anti-HIV-1 and anti-HIV-2 activities, specifically as a non-nucleoside reverse transcriptase inhibitor, indicating its potential in the treatment of HIV infections (Al-Masoudi, Al-Soud, De Clercq, Pannecouque, 2007).
Hybrid Molecular Synthesis
The compound is also involved in the synthesis of hybrid molecules with potential biological activities. In one study, hybrid molecules based on the 1,3,5-triazine platform, containing pharmacophore fragments like 2,2,4-trimethyl-1,2-dihydroquinoline, were synthesized. These hybrid molecules showed moderate anticoagulant activity against coagulation factor Xa, indicating their potential use in medical applications, particularly concerning blood coagulation disorders (ChemChemTech, 2023).
Material Chemistry
In material chemistry, a derivative of the compound, N,N′-(bis-(pyridin-2-yl)benzylidene)-1,2-ethanediamine, has been used to synthesize dinuclear mercury(II) compounds. These compounds exhibited interesting structural properties, such as bis(bidentate) and bis(tridentate) behaviors, and formed complex crystalline architectures. They also displayed high-energy intraligand fluorescence, suggesting potential applications in material science and optical devices (Chattopadhyay et al., 2010).
Properties
IUPAC Name |
2-amino-1-[4-(thian-4-yl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c12-9-11(15)14-5-3-13(4-6-14)10-1-7-16-8-2-10/h10H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHNYZJAPCCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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